molecular formula C16H21N5O3 B2551490 1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione CAS No. 2034604-47-0

1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione

Cat. No.: B2551490
CAS No.: 2034604-47-0
M. Wt: 331.376
InChI Key: ORVGUGFDJWFQMS-UHFFFAOYSA-N
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Description

The compound 1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione features a complex polycyclic architecture. Its core structure comprises:

  • A piperazine-2,3-dione backbone, which is a six-membered ring with two adjacent ketone groups.
  • A cyclopenta[3,4]pyrazolo[1,5-a]pyrazine moiety fused to the piperazine ring via a carbonyl group.
  • An ethyl substituent at the N1 position of the piperazine.

Properties

IUPAC Name

1-ethyl-4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carbonyl)piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-2-18-6-8-20(15(23)14(18)22)16(24)19-7-9-21-13(10-19)11-4-3-5-12(11)17-21/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVGUGFDJWFQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a cyclopenta[3,4]pyrazolo moiety. Its molecular formula is C18H24N4O3C_{18}H_{24}N_4O_3, indicating the presence of multiple nitrogen atoms which are often associated with biological activity.

Research indicates that compounds with similar structural motifs often exhibit antitumor , antiviral , and anti-inflammatory properties. The biological activity may be attributed to:

  • Apoptosis Induction : Compounds in this class have been shown to activate caspases (e.g., caspase 3/7), promoting programmed cell death in cancer cells .
  • Enzymatic Inhibition : Pyrazolo derivatives frequently act as inhibitors for various enzymes involved in cancer progression and viral replication .
  • Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest in cancer cells, thus preventing proliferation .

Biological Activity Overview

Activity TypeObservations
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF-7) via caspase activation.
AntiviralExhibits inhibitory effects on viral replication pathways.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of related pyrazolo compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds significantly inhibited cell viability compared to controls . The mechanism involved the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
  • Enzymatic Inhibition :
    • Research has demonstrated that similar pyrazolo compounds can inhibit enzymes critical for tumor growth and survival. For instance, compounds exhibiting high affinity for protein kinases have been identified as potential leads for anticancer drug development .
  • Anti-inflammatory Effects :
    • In vivo studies have shown that derivatives can reduce inflammation in animal models by modulating cytokine levels and inhibiting NF-kB signaling pathways . This suggests potential applications in treating inflammatory diseases.

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Properties : Compounds with similar structural motifs have been shown to induce apoptosis in cancer cells by activating caspases (e.g., caspase 3/7), which promote programmed cell death. This mechanism is crucial in developing anticancer therapies .
  • Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and viral replication. Such inhibition can be pivotal in designing drugs that target specific pathways in disease processes .
  • Anti-inflammatory Effects : Similar derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Research Applications

The applications of 1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione span several domains:

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential use as a therapeutic agent against various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Synthesis of Derivatives

The compound serves as a building block for synthesizing other biologically active derivatives. By modifying its structure through various chemical reactions (e.g., substitution reactions), researchers can create new compounds with enhanced or novel biological activities.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in treating specific conditions:

Comparison with Similar Compounds

Piperazine-2,3-dione Derivatives

Simpler piperazine-2,3-diones, such as 1-ethylpiperazine-2,3-dione (MW: 142.16 g/mol), lack the fused heterocyclic substituent present in the target compound. Key differences include:

  • Solubility : The ethyl group in 1-ethylpiperazine-2,3-dione enhances lipophilicity compared to unsubstituted analogs, but the target compound’s cyclopenta-pyrazolo-pyrazine group introduces greater steric bulk, likely reducing aqueous solubility .
  • Synthesis : The target compound requires multi-step alkylation and cyclization (e.g., reactions with chloroacetyl chloride and cyclopenta-pyrazolo-pyrazine intermediates), whereas simpler diones are synthesized via direct alkylation of piperazine .
Compound Molecular Weight (g/mol) Key Substituents Reported Bioactivity
1-Ethylpiperazine-2,3-dione 142.16 Ethyl at N1 Limited data; used as a synthon
Target Compound ~400 (estimated) Cyclopenta-pyrazolo-pyrazine Not reported in evidence

Pyrazolo-Pyrazine and Pyridazinone Derivatives

Compounds like pyrrolo[3,4-d]pyridazinones () and pyrazolo[3,4-b]pyridines () share fused heterocyclic systems but differ in ring size and substitution:

  • Electronic Effects: The cyclopenta group in the target compound may increase electron density in the pyrazine ring compared to pyridazinones, altering reactivity in nucleophilic substitutions .
  • Antimicrobial Activity: Pyrazolo-pyridine derivatives (e.g., bis[2-amino-6-(aryl)nicotinonitrile] in ) exhibit moderate antimicrobial activity (MIC: 25–100 μg/mL), but the target compound’s activity remains unexplored .

Piperazine-Based Hybrids

Piperazine derivatives with aromatic or heteroaromatic substituents, such as 1-benzoyl-4-[2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-1,2-dioxoethyl]piperazine (), highlight the impact of substituents on bioactivity:

  • Binding Affinity : The benzoyl group in enhances interaction with hydrophobic pockets in enzymes, whereas the target compound’s cyclopenta-pyrazolo-pyrazine may favor π-π stacking with aromatic residues .
  • Synthetic Complexity : The target compound’s synthesis involves challenging cyclization steps, unlike simpler N-arylpiperazines .

Antioxidant and Antimicrobial Analogs

2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives () demonstrate antioxidant activity (IC₅₀: 50–100 μg/mL via DPPH assay) and antimicrobial effects (MIC: 25–75 μg/mL). While the target compound’s dione group could theoretically scavenge free radicals, its bulky structure might limit diffusion into cellular targets compared to smaller pyrazoles .

Key Structural and Functional Differentiators

  • Hydrogen Bonding: The piperazine-2,3-dione backbone offers two hydrogen-bond acceptors, a feature absent in non-dione piperazines (e.g., 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine in ) .
  • Lipophilicity : The ethyl group and fused bicyclic system likely increase logP values, suggesting improved blood-brain barrier penetration relative to hydrophilic analogs like hexahydro-pyrrolo[3,4-b]pyrazine-2,3-dione () .

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